molecular formula C9H10N2 B075834 1,6-Dimethyl-1H-benzo[d]imidazole CAS No. 10394-40-8

1,6-Dimethyl-1H-benzo[d]imidazole

Cat. No.: B075834
CAS No.: 10394-40-8
M. Wt: 146.19 g/mol
InChI Key: FARVSSLSGAIQMM-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound. It belongs to the class of benzimidazoles, which are known for their diverse biological activities and applications in various fields. The structure of this compound consists of a fused benzene and imidazole ring with two methyl groups attached at the 1 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Another method involves the condensation of o-phenylenediamine with aldehydes under oxidative conditions. This reaction typically uses hydrogen peroxide as the oxidizing agent and can be carried out in water, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles with functional groups such as halides, alkyl, and acyl groups .

Scientific Research Applications

Chemistry

1,6-DMBI serves as a crucial building block in synthetic chemistry. It is utilized in the synthesis of more complex molecules and as a ligand in coordination chemistry. Its ability to form complexes with metal ions can enhance its biological activity or alter its physical properties.

Biology

The compound exhibits notable antimicrobial and anticancer properties. Research indicates that derivatives of benzimidazole, including 1,6-DMBI, show significant activity against various pathogens:

  • Antimicrobial Activity : Studies have reported high efficacy against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL .
  • Antitubercular Activity : 1H-benzo[d]imidazole derivatives demonstrate potent activity against Mycobacterium tuberculosis, targeting the MmpL3 protein essential for mycolic acid metabolism. This mechanism suggests potential therapeutic applications for tuberculosis treatment .

Medicine

In medicinal chemistry, 1,6-DMBI is being explored for its therapeutic potential against various diseases. Its mechanism often involves inhibiting critical cellular processes such as tubulin polymerization, which is vital for cell division, thereby showcasing anticancer properties .

Industrial Applications

In industry, 1,6-DMBI finds utility in the production of dyes and pigments due to its structural characteristics that allow for further chemical modifications. Its stability and reactivity make it suitable for creating functional materials used in various applications.

Case Studies

Several studies have documented the efficacy of 1,6-DMBI in various applications:

  • A study demonstrated that derivatives of benzimidazole exhibited significant antitubercular activity at nanomolar concentrations without toxicity to human cells. The identification of MmpL3 as a target provides insights into developing new treatments for drug-resistant tuberculosis strains .
  • Another investigation highlighted the antimicrobial potency of synthesized benzimidazole derivatives against multiple bacterial strains, emphasizing their potential in clinical settings .

Comparison with Similar Compounds

1,6-Dimethyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.

Biological Activity

1,6-Dimethyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole class, characterized by a fused benzene and imidazole ring structure with two methyl groups at the 1 and 6 positions. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Its structural uniqueness contributes to its reactivity and potential therapeutic applications.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of benzimidazole, including this compound, have shown efficacy against Mycobacterium tuberculosis (Mtb), particularly through inhibition of the mmpL3 gene, which is crucial for mycolic acid metabolism in the bacterium . This mechanism highlights the compound's potential as a novel antitubercular agent.

Case Study: Antitubercular Activity

In a study focused on the antitubercular effects of benzimidazole derivatives, it was found that 1H-benzo[d]imidazole derivatives demonstrated activity in the nanomolar range against Mtb without toxicity to human cells. The study utilized whole-genome sequencing to identify mutations in mmpL3, confirming the target's relevance in drug resistance mechanisms .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds derived from this structure have exhibited cytotoxic effects across multiple cancer cell lines, including colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7).

In Vitro Cytotoxicity Assessment

A comparative analysis using the MTT assay revealed that certain derivatives showed half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 10.21 μM against different cancer cell lines. These values are comparable to standard chemotherapeutic agents like doxorubicin and sorafenib .

CompoundCancer Cell LineIC50 (μM)
6cHCT-1168.00
6iHepG29.50
Standard DrugDoxorubicin10.00

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Tubulin Inhibition : The compound can inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer properties.
  • Mycolic Acid Metabolism : It interferes with the synthesis of trehalose dimycolate (TDM) in M. tuberculosis, impacting cell wall integrity and viability .

Additional Biological Activities

Beyond its antimicrobial and anticancer properties, this compound has shown promise in other biological areas:

  • Antifungal Activity : It has been tested against various fungal strains with notable efficacy.
  • Antioxidant Properties : Some studies suggest that benzimidazole derivatives may exhibit antioxidant activities, contributing to their therapeutic potential.

Properties

IUPAC Name

1,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARVSSLSGAIQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564751
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10394-40-8
Record name 1,6-Dimethyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6.60 g of 1-amino-4-methyl-2-(N-methylamino)benzene and a solution of 3.5 ml of formic acid in 50 ml of a 4N HCl was stirred at 100° C. for 3.5 hours. The reaction solution was concentrated under reduced pressure and water was added to the residue. After washing with ethyl acetate, the aqueous phase was rendered alkaline with aqueous potassium carbonate followed by extraction with chloroform. The chloroform layer was washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography (40 g). Elution with ethyl acetate followed by recyrstallization from ethyl acetate-hexane gave 4.01 g (57%) of 1,6-dimethylbenzimidazole.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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